



# Application Notes and Protocols: DS-1040 in Combination with Thrombectomy Procedures

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | DS-1040 Tosylate |           |
| Cat. No.:            | B560596          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

DS-1040 is an investigational small molecule inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa).[1][2][3][4][5][6] By targeting TAFIa, DS-1040 enhances endogenous fibrinolysis, the physiological process of dissolving blood clots. This mechanism presents a promising therapeutic strategy for thromboembolic diseases, such as acute ischemic stroke (AIS), particularly as an adjunct to mechanical thrombectomy.[1][2][5] These application notes provide a comprehensive overview of DS-1040, including its mechanism of action, and detail protocols for preclinical and clinical evaluation in the context of thrombectomy.

### **Mechanism of Action**

DS-1040 is a potent and selective inhibitor of TAFIa, also known as carboxypeptidase U.[5] TAFIa plays a crucial role in downregulating fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin. This removal prevents the binding of plasminogen and tissue plasminogen activator (t-PA), thereby attenuating the fibrinolytic process. By inhibiting TAFIa, DS-1040 preserves these lysine binding sites, promoting plasminogen activation and enhancing the breakdown of fibrin clots.[3] Preclinical studies have demonstrated that this targeted action does not significantly affect coagulation time or platelet aggregation, suggesting a favorable safety profile with a reduced risk of bleeding compared to traditional thrombolytic agents.[3][4]



## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the signaling pathway of DS-1040 and a typical experimental workflow for its evaluation.



Click to download full resolution via product page

Caption: Signaling pathway of DS-1040 in the fibrinolytic cascade.





Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating DS-1040 with thrombectomy.

## **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies of DS-1040.

Table 1: Preclinical In Vitro Activity of DS-1040

| Parameter                      | Value             | Species | Reference |
|--------------------------------|-------------------|---------|-----------|
| IC50 for TAFIa                 | 5.92 nmol/L       | Human   | [3]       |
| IC50 for<br>Carboxypeptidase N | 3.02 x 106 nmol/L | Human   | [3]       |

Table 2: Phase I Clinical Trial in Patients with Acute Ischemic Stroke Undergoing Thrombectomy (NCT03198715)



| Paramete<br>r                                          | Placebo<br>(n=9) | DS-1040<br>(0.6 mg,<br>n=6) | DS-1040<br>(1.2 mg,<br>n=11) | DS-1040<br>(2.4 mg,<br>n=10) | DS-1040<br>(4.8 mg,<br>n=3) | Referenc<br>e |
|--------------------------------------------------------|------------------|-----------------------------|------------------------------|------------------------------|-----------------------------|---------------|
| Pharmacok inetics                                      |                  |                             |                              |                              |                             |               |
| Cmax<br>(ng/mL)                                        | N/A              | 17.2 ± 6.25                 | 29.7 ± 7.50                  | 60.6 ± 11.8                  | 141.0 ± 61.7                | [5]           |
| AUC0-24hr<br>(ng·h/mL)                                 | N/A              | 151 ± 40.5                  | 267 ± 61.6                   | 503 ± 154                    | 1320 ± 752                  | [5]           |
| t1/2 (h)                                               | N/A              | 4.61                        | 16.8 ± 1.74                  | 19.5 ± 10.5                  | 29.7 ± 2.35                 | [5]           |
| Safety<br>Outcomes                                     |                  |                             |                              |                              |                             |               |
| Symptomat ic Intracranial Hemorrhag e (ICH) within 36h | 0                | 0                           | 0                            | 0                            | 0                           | [1][2]        |
| Major<br>Extracrania<br>I Bleeding<br>within 96h       | 0                | 0                           | 0                            | 0                            | 0                           | [1][2]        |
| Drug-<br>related<br>Subarachn<br>oid<br>Hemorrhag<br>e | 0                | 1                           | 0                            | 0                            | 0                           | [1][2]        |
| Deaths                                                 | 2                | 0                           | 1                            | 0                            | 0                           | [1][2]        |
| Pharmacod ynamics                                      |                  |                             |                              |                              |                             |               |



| Change in   |       |   |   |              |       |     |
|-------------|-------|---|---|--------------|-------|-----|
| D-dimer     |       |   |   |              |       |     |
| from        | +0.28 |   |   | +1.18        | +0.45 | [=] |
| baseline at | +0.20 | - | - | <b>+1.10</b> | +0.45 | [5] |
| 24h (μg/mL  |       |   |   |              |       |     |
| FEU)        |       |   |   |              |       |     |

# Experimental Protocols In Vitro TAFIa Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of DS-1040 against human TAFIa.

#### Materials:

- Recombinant human TAFIa
- DS-1040
- Fluorogenic peptide substrate for TAFIa
- Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)
- 96-well microplates
- · Fluorometric plate reader

#### Procedure:

- Prepare a serial dilution of DS-1040 in the assay buffer.
- Add the TAFIa enzyme solution to each well of the microplate.
- Add the different concentrations of DS-1040 to the respective wells.
- Incubate the plate at 37°C for a predetermined time to allow for inhibitor binding.



- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Monitor the fluorescence intensity over time using a plate reader.
- Calculate the rate of substrate cleavage for each DS-1040 concentration.
- Plot the percentage of inhibition against the logarithm of the DS-1040 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## In Vivo Microthrombosis Model (Rat)

Objective: To evaluate the fibrinolytic efficacy of DS-1040 in a rat model of tissue factor-induced microthrombosis.

#### Materials:

- Male Sprague-Dawley rats
- Tissue factor
- DS-1040
- Saline (vehicle control)
- Anesthesia
- · Surgical instruments for intravenous administration
- Lung tissue collection and processing reagents
- Fibrin staining reagents (e.g., Martius Scarlet Blue)
- Microscope and image analysis software

### Procedure:

- Anesthetize the rats according to approved animal care protocols.
- Induce microthrombosis by intravenous injection of tissue factor.



- After a set period to allow for clot formation, administer DS-1040 or vehicle intravenously.
- Euthanize the animals at a specified time point post-treatment.
- Perfuse the lungs with saline and harvest the tissue.
- Fix, embed, and section the lung tissue.
- Stain the sections for fibrin to visualize microthrombi.
- Quantify the area of fibrin deposition in the lung sections using image analysis software.
- Compare the extent of fibrin deposition between the DS-1040 treated and control groups.

# Phase I Clinical Trial Protocol for DS-1040 with Thrombectomy

Official Title: A Phase I, Single Blind, Placebo-controlled, Randomized Study to Assess the Safety of DS-1040b in Subjects With Thrombectomy Treated Acute Ischemic Stroke.[7]

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of DS-1040 in patients with AIS undergoing mechanical thrombectomy.[1][2][5]

### Study Design:

- Phase: I
- Design: Randomized, single-blind, placebo-controlled, dose-escalation study.[1][2]
- Population: Patients aged 20 to 89 years with AIS due to a large vessel occlusion, eligible for thrombectomy within 8 hours of symptom onset.[1]

### Procedure:

 Screening and Enrollment: Confirm eligibility criteria, including imaging confirmation of large vessel occlusion.



- Randomization: Randomize eligible patients to receive a single intravenous infusion of either placebo or DS-1040 at escalating doses (e.g., 0.6 mg, 1.2 mg, 2.4 mg, 4.8 mg).[1][2]
- Drug Administration: Administer the assigned treatment as a 6-hour intravenous infusion.[7]
- Thrombectomy: Perform mechanical thrombectomy according to standard of care.
- Assessments:
  - Primary Safety Endpoints: Monitor for incidence of symptomatic intracranial hemorrhage
     (ICH) and major extracranial bleeding.[1][2]
  - Pharmacokinetics: Collect serial blood samples to determine plasma concentrations of DS-1040 and calculate pharmacokinetic parameters (Cmax, AUC, t1/2).[5]
  - Pharmacodynamics: Measure biomarkers of fibrinolysis, including D-dimer levels and TAFIa activity, at baseline and various time points post-infusion.[5][7]
  - Clinical Outcomes: Assess neurological function using scales such as the National Institutes of Health Stroke Scale (NIHSS) and modified Rankin Scale (mRS).

### Data Analysis:

- Summarize safety data descriptively.
- Analyze pharmacokinetic parameters using non-compartmental methods.
- Compare changes in pharmacodynamic markers between treatment groups.

## Conclusion

DS-1040, a novel TAFIa inhibitor, shows potential as an adjunctive therapy to mechanical thrombectomy in patients with acute ischemic stroke. Its mechanism of enhancing endogenous fibrinolysis with a potentially lower bleeding risk is a promising area of research. The provided protocols and data offer a framework for further investigation into the clinical utility of DS-1040 in this setting.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: DS-1040 in Combination with Thrombectomy Procedures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560596#ds-1040-in-combination-withthrombectomy-procedures]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com